molecular formula C13H12N2O2 B1293809 N-Benzyl-4-nitroaniline CAS No. 14309-92-3

N-Benzyl-4-nitroaniline

Cat. No. B1293809
CAS RN: 14309-92-3
M. Wt: 228.25 g/mol
InChI Key: QBSRKOBMKFOHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-4-nitroaniline is a chemical compound that has been studied for its electronic structures, molecular conformations, and potential applications in various fields such as nonlinear optical materials and catalysis in polymerizations. The compound is characterized by the presence of a nitro group attached to an aniline ring, which is further substituted with a benzyl group.

Synthesis Analysis

The synthesis of N-Benzyl-4-nitroaniline and its derivatives has been explored in several studies. For instance, the synthesis of N-substituted derivatives of 4-nitroaniline has been reported, where the Schiff base obtained from the reaction of 2,4-dichlorobenzaldehyde and 4-nitroaniline was reduced with sodium borohydride to yield the desired product . Additionally, the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide from (benzamidomethyl)triethylammonium chloride and 4-nitroaniline in aqueous media has been described, showcasing the versatility of N-Benzyl-4-nitroaniline in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of N-Benzyl-4-nitroaniline has been investigated using various spectroscopic and crystallographic techniques. X-ray crystallography studies have revealed that the molecule is non-planar, with the dichlorobenzene ring being nearly perpendicular to the nitrobenzene ring, indicating a significant dihedral angle . The nitro group is found to be nearly co-planar with its benzene ring, which is important for understanding the electronic properties of the compound .

Chemical Reactions Analysis

N-Benzyl-4-nitroaniline participates in various chemical reactions due to its reactive nitro and benzyl groups. For example, the compound has been used as a mechanistic probe in the nitrosation of N,N-dialkyl aromatic amines, where it undergoes specific cleavage of the cyclopropyl group from the nitrogen . Additionally, the reactions of N,N-dimethyl-p-nitrosoaniline with nucleophiles have been studied, leading to the formation of compounds characterized by a new carbon-nitrogen bond derived from the nitrenium ion form .

Physical and Chemical Properties Analysis

The physical and optical properties of N-Benzyl-4-nitroaniline have been extensively studied. For instance, its derivatives have been synthesized and examined for their second harmonic generation (SH) activity, which is a measure of the material's nonlinear optical properties . The compound's electronic structures and conformations have also been analyzed using electronic absorption spectroscopy and photoelectron spectroscopy, providing insights into its lower energy bands and molecular conformations . These studies contribute to the understanding of the compound's potential applications in the field of nonlinear optics and other areas.

Scientific Research Applications

Summary of the Application

BNA is used in the study of second-order nonlinear optical (NLO) effects . These effects are widely utilized for optical signal-processing devices in information-telecommunication systems .

Methods of Application or Experimental Procedures

As-grown bulk BNA crystal was processed to expose (100) and (010) crystal orientations with fine optical surfaces using a precision lathe and diamond blade . The non-linear optical material N-Benzyl-3-nitroaniline was synthesized and grown through an aqueous solution using a low temperature solution growth technique .

Results or Outcomes

The study was able to completely characterize all elements of the second-order NLO tensor for an organic NLO crystal for the first time . This method makes it possible to clarify uncertain NLO property of any organic materials and to accelerate application study via precise device fabrications even for fragile organic materials .

2. Cancer Research

Summary of the Application

N-Benzyl-2-bromo-4-nitroaniline is known for its ability to inhibit the growth of cancer cells. It has been used in various studies to understand the mechanism of action of different drugs.

Results or Outcomes

3. Terahertz-Wave Generation

Summary of the Application

BNA crystals have been used for widely tunable terahertz-wave generation .

Results or Outcomes

4. Optoelectronic Devices

Summary of the Application

NB3N crystals have been incorporated into the manufacture of NLO and optoelectronic devices .

Results or Outcomes

5. Terahertz-Wave Efficiency Enhancement

Summary of the Application

BNA crystals have been used to significantly enhance the efficiency of terahertz-wave generation .

Safety And Hazards

N-Benzyl-4-nitroaniline should be handled with care as it is toxic by way of inhalation, ingestion, and absorption . It is particularly harmful to all aquatic organisms and can cause long-term damage to the environment if released as a pollutant . Personal protective equipment and face protection should be worn when handling the compound .

Future Directions

N-Benzyl-4-nitroaniline has promising applications in the fields of liquid crystal devices and displays . Its doping decreases the threshold voltage of the cell because of the reduced splay elastic constant and increased dielectric anisotropy of the liquid crystal mixture . When operated in high voltage difference condition, the N-Benzyl-4-nitroaniline-doped liquid crystal cell has a fall time that is five times faster than that of the pure one .

properties

IUPAC Name

N-benzyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-15(17)13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSRKOBMKFOHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074522
Record name p-Nitro-N-benzylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-4-nitroaniline

CAS RN

14309-92-3
Record name N-(4-Nitrophenyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14309-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-4-nitroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014309923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Nitro-N-benzylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyl-4-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Benzyl-4-nitroaniline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4AD858WL7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Prepared from 1-fluoro-4-nitrobenzene and benzylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-4-nitroaniline
Reactant of Route 2
Reactant of Route 2
N-Benzyl-4-nitroaniline
Reactant of Route 3
Reactant of Route 3
N-Benzyl-4-nitroaniline
Reactant of Route 4
Reactant of Route 4
N-Benzyl-4-nitroaniline
Reactant of Route 5
Reactant of Route 5
N-Benzyl-4-nitroaniline
Reactant of Route 6
Reactant of Route 6
N-Benzyl-4-nitroaniline

Citations

For This Compound
38
Citations
LP Yunnikova, NN Yaganova… - Butlerov Communications, 2013 - butlerov.com
… of 1,3-dioxolane with N-benzylidene-4-nitroaniline in the presence of zinc chloride and concentrated hydrochloric acid is accompanied by the formation of N-benzyl-4-nitroaniline. …
Number of citations: 3 butlerov.com
AG Moritz - Spectrochimica Acta, 1960 - Elsevier
… the ortho- and para-compounds, and if the effect observed in N-benzyl-2-nitroaniline is due mainly to conjugation effects, only one band might be anticipated for N-benzyl-4-nitroaniline; …
Number of citations: 62 www.sciencedirect.com
A Udelhoven - 2006 - scholars.carroll.edu
… N-benzyl-4-nitroaniline and methyl ((4-(4-nitrophenyl)amino)methyl)benzoate, two intermediate compounds in the synthesis, were created and purified. …
Number of citations: 0 scholars.carroll.edu
AM Seligman, RE Plapinger, HL Wasserkrug… - The Journal of Cell …, 1967 - rupress.org
… for 3 hr 2.8 g of 4-nitrofluorobenzene with 2.2 g of benzylamine in 20 cc of water containing 1.8 g of Na2 CO3 followed by cooling), we obtained 3.97 g of N-benzyl-4-nitroaniline (87%) …
Number of citations: 45 rupress.org
S Hayat, MI Choudhary, KM Khan, W Schumann… - Tetrahedron, 2001 - Elsevier
… In addition, 4-nitroaniline (1b) was converted with benzyl chloride and -bromide into N-benzyl-4-nitroaniline (2b) and N,N-dibenzyl-4-nitroaniline (3b) in satisfactory yields (entries 5 and …
Number of citations: 133 www.sciencedirect.com
M Gupta, S Paul, R Gupta - Chinese Journal of Catalysis, 2014 - Elsevier
… After carrying out a series of reactions, 2.5 mol% of Cu in SiO 2 -Cu 2 O was found to be sufficient to complete the reaction selectively and give maximum yield of N-benzyl-4-nitroaniline. …
Number of citations: 3 www.sciencedirect.com
AK Shil, P Das - Green chemistry, 2013 - pubs.rsc.org
… The N-benzyl functionality is susceptible to the catalytic hydrogenation reaction, but pleasingly, in the case of N-benzyl-4-nitroaniline we got 4-(benzylamino)-N-hydroxybenzenamine …
Number of citations: 70 pubs.rsc.org
W Schumannb, E Bayerb - Tetrahedron, 2001 - academia.edu
… In addition, 4-nitroaniline 1b) was converted with benzyl chloride and -bromide into N-benzyl-4-nitroaniline 2b) and N,Ndibenzyl-4-nitroaniline 3b) in satisfactory yields entries 5 and 6). …
Number of citations: 0 www.academia.edu
V Stilinović, T Portada - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
The molecule of the title compound, C13H12N2O2, has a bent conformation with a torsion angle about the central C—N bond of 72.55 (19). In the crystal, the molecules are connected …
Number of citations: 5 scripts.iucr.org
D Kumar, DN Kommi, R Chebolu, SK Garg, R Kumar… - RSC …, 2013 - pubs.rsc.org
… Representative procedure for the reductive amination (synthesis of N-benzyl-4-nitroaniline): 16a . To a stirred solution of 4-nitrobenzaldehyde (0.138 g, 1 mmol) and aniline (0.093 g, 1 …
Number of citations: 43 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.